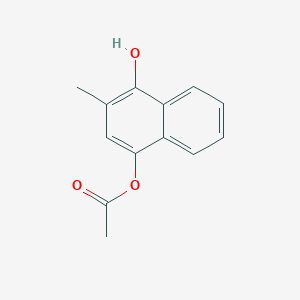

![molecular formula C8H7F3N2O2S B3319445 3-(Trifluoromethyl)-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide CAS No. 112107-46-7](/img/structure/B3319445.png)

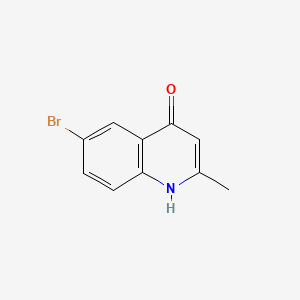

3-(Trifluoromethyl)-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

Vue d'ensemble

Description

This compound is a derivative of 1,2,4-benzothiadiazine 1,1-dioxide . The biological activities of 1,2,4-benzothiadiazine-1,1-dioxide, for example, antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators etc., are reported .

Synthesis Analysis

The synthesis of 3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxides has been reported . In 2010, Francotte et al. reported a synthesis of these compounds and tested them as positive allosteric modulators of the AMPA receptors . Another method involves the reaction of β-aminoethane sulfonamides with dichloromethane, dibromomethane, and formaldehyde as methylene donors .Chemical Reactions Analysis

The chemical reactions involving 1,2,4-benzothiadiazine-1,1-dioxide derivatives have been studied . Many functional groups attached to the ring are responsible for the activity of 1,2,4-benzothiadiazine-1,1-dioxide like a halo, the group at 7 and 8 positions of the ring gave active compounds .Applications De Recherche Scientifique

Immunomodulatory and Cardioprotective Effects

Substituted 1,3,4-thiadiazines, a related class of compounds, have been explored for their immunomodulatory action, particularly in the context of stress responses and myocardial infarction. These compounds show potential as therapeutic agents by down-regulating proinflammatory cytokines and up-regulating anti-inflammatory ones, suggesting their possible use in limiting peripheral inflammatory/ischemic damage through stress reaction mechanisms and modifying pro-inflammatory cytokine signaling pathways in the brain (Sarapultsev et al., 2018).

Optoelectronic Applications

The review of organic optoelectronic activities in the field of benzo[1,2-c;4,5-c′]bis[1,2,5]thiadiazole-based materials reveals these compounds' potential in synthetic pathways and computational studies. Their open-shell biradical nature and applications in optoelectronic devices are highlighted, underscoring the future research directions for these materials (Tam & Wu, 2015).

Synthesis and Drug Design Implications

The synthesis, structure, and biological activities of benzothiazines and their derivatives are thoroughly reviewed, emphasizing their role in drug discovery for treating various diseases. The review provides insights into synthetic strategies and the significance of benzothiazines in medicinal chemistry, highlighting their potential as drug candidates for cancer, vasorelaxant, diabetic, hypertension, mycotic infection, and microbial infection treatments (Mir, Dar, & Dar, 2020).

Orientations Futures

Mécanisme D'action

Target of Action

The primary targets of 3-(Trifluoromethyl)-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide are AMPA and kainate receptors . These receptors are types of ionotropic glutamate receptors that play crucial roles in the central nervous system. They are involved in fast synaptic transmission and are implicated in many neurological functions and disorders .

Mode of Action

This compound acts as a positive allosteric modulator of AMPA and kainate receptors . This means it binds to a site on the receptor different from the active site, enhancing the receptor’s response to its ligand, glutamate. The introduction of a cyclopropyl chain at the 4-position of the thiadiazine ring was found to dramatically improve the potentiator activity on AMPA receptors .

Biochemical Pathways

The activation of AMPA and kainate receptors by this compound affects the glutamatergic neurotransmission pathway . This can lead to increased synaptic transmission and plasticity, which are essential for learning and memory processes. The compound’s effect on these receptors can also influence other downstream cellular processes and pathways .

Result of Action

The activation of AMPA and kainate receptors by this compound can lead to enhanced synaptic transmission and plasticity . This can result in improved cognitive performance, as observed in mice . The compound was also found to be selective, showing more than 21-fold selectivity over PI3Kγ .

Analyse Biochimique

Biochemical Properties

The biochemical properties of 3-(Trifluoromethyl)-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide are largely determined by its interactions with various biomolecules. For instance, it has been reported that certain benzothiadiazine dioxide derivatives can act as KATP channel activators, influencing the function of enzymes and proteins involved in insulin release from pancreatic B cells .

Cellular Effects

The effects of this compound on cellular processes are diverse. For example, some benzothiadiazine dioxide derivatives have been found to exhibit antifungal activities, indicating that they may influence cell signaling pathways and gene expression in various types of cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves interactions with biomolecules at the molecular level. For instance, certain derivatives of this compound have been found to inhibit the PI3Kδ pathway, suggesting that they may bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression .

Propriétés

IUPAC Name |

3-(trifluoromethyl)-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine 1,1-dioxide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3N2O2S/c9-8(10,11)7-12-5-3-1-2-4-6(5)16(14,15)13-7/h1-4,7,12-13H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRCAEVBBPQSNNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(NS2(=O)=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

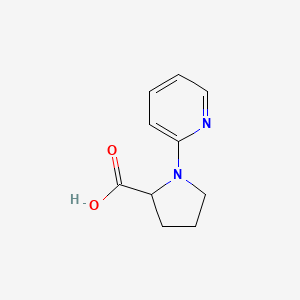

![(3aR,8aS)-2-(Pyrimidin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B3319404.png)

![1-[(4-Methoxyphenyl)methyl]azetidin-3-ol](/img/structure/B3319415.png)

![3,4,6,7,8,9-Hexahydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B3319423.png)

![2H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine](/img/structure/B3319427.png)

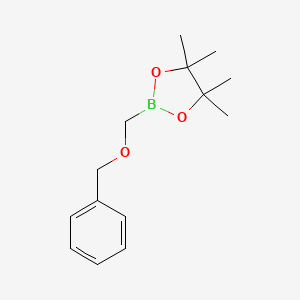

![Tert-butyl 2-[(4R,6R)-6-[2-[[2-[(4R,6R)-6-[2-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetyl]amino]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B3319434.png)

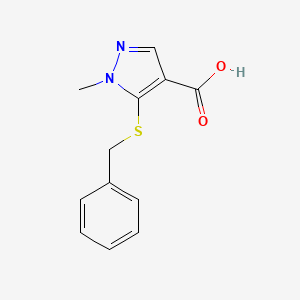

![2-[(9-benzyl-9H-purin-6-yl)amino]ethanol](/img/structure/B3319442.png)

![6-(2-Methoxyphenyl)benzo[d]thiazol-2-amine](/img/structure/B3319459.png)

![(5Z)-5-[(4-Methoxyphenyl)methylene]-2-(4-methylphenyl)-4(5H)-thiazolone](/img/structure/B3319463.png)